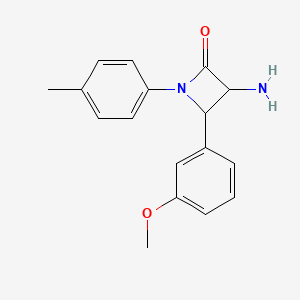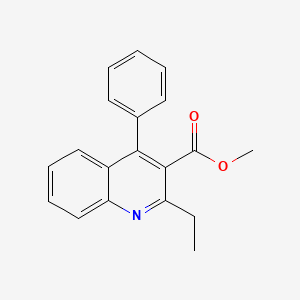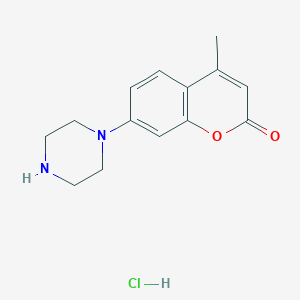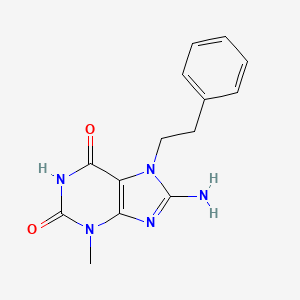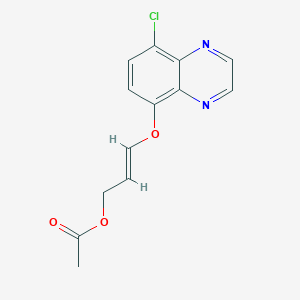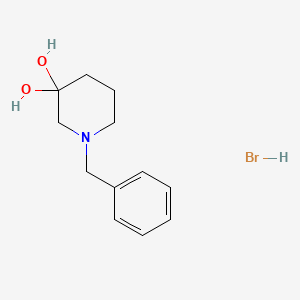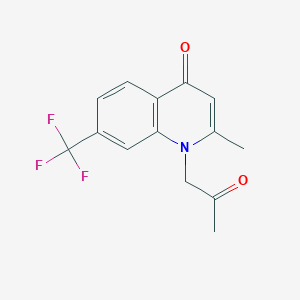
2-Methyl-1-(2-oxopropyl)-7-(trifluoromethyl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(2-oxopropyl)-7-(trifluoromethyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by the presence of a quinoline core structure, substituted with a methyl group at the 2-position, an oxopropyl group at the 1-position, and a trifluoromethyl group at the 7-position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-oxopropyl)-7-(trifluoromethyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methyl Group: The methyl group can be introduced at the 2-position through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Addition of the Oxopropyl Group: The oxopropyl group can be added via a Claisen condensation reaction between the quinoline derivative and an appropriate ester.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Methyl-1-(2-oxopropyl)-7-(trifluoromethyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinolinone derivatives with additional oxygen functionalities.
Reduction: Hydroxyquinoline derivatives.
Substitution: Quinoline derivatives with substituted nucleophiles.
科学研究应用
2-Methyl-1-(2-oxopropyl)-7-(trifluoromethyl)quinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Methyl-1-(2-oxopropyl)-7-(trifluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
2-Methylquinolin-4(1H)-one: Lacks the oxopropyl and trifluoromethyl groups.
7-Trifluoromethylquinolin-4(1H)-one: Lacks the methyl and oxopropyl groups.
1-(2-Oxopropyl)quinolin-4(1H)-one: Lacks the methyl and trifluoromethyl groups.
Uniqueness
2-Methyl-1-(2-oxopropyl)-7-(trifluoromethyl)quinolin-4(1H)-one is unique due to the presence of all three substituents (methyl, oxopropyl, and trifluoromethyl) on the quinoline core. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
属性
分子式 |
C14H12F3NO2 |
|---|---|
分子量 |
283.24 g/mol |
IUPAC 名称 |
2-methyl-1-(2-oxopropyl)-7-(trifluoromethyl)quinolin-4-one |
InChI |
InChI=1S/C14H12F3NO2/c1-8-5-13(20)11-4-3-10(14(15,16)17)6-12(11)18(8)7-9(2)19/h3-6H,7H2,1-2H3 |
InChI 键 |
NXNGWAHPWLIZLE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C2=C(N1CC(=O)C)C=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Benzhydryl-1H-benzo[d]imidazole](/img/structure/B11841484.png)
